2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated phenoxy group, an ethyl substituent, and a dibenzofuran moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Ethylation: The addition of an ethyl group to the brominated phenoxy compound, typically using ethyl iodide and a strong base like potassium carbonate.
Formation of Dibenzofuran Moiety: The dibenzofuran structure is synthesized separately, often through cyclization reactions involving methoxy-substituted benzene derivatives.
Coupling Reaction: The final step involves coupling the brominated ethylphenoxy compound with the dibenzofuran derivative using acylation reactions, often facilitated by reagents like acetic anhydride and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: The bromine atom in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- 2-(2-bromo-4-ethylphenoxy)-N-(2-hydroxydibenzo[b,d]furan-3-yl)acetamide
- 2-(2-chloro-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide stands out due to its specific combination of substituents, which can influence its reactivity, biological activity, and material properties. The presence of both bromine and ethyl groups on the phenoxy ring, along with the methoxy-dibenzofuran moiety, provides a unique set of chemical and physical characteristics that can be leveraged in various applications.
Properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO4/c1-3-14-8-9-20(17(24)10-14)28-13-23(26)25-18-12-21-16(11-22(18)27-2)15-6-4-5-7-19(15)29-21/h4-12H,3,13H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSANGABAKNPRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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